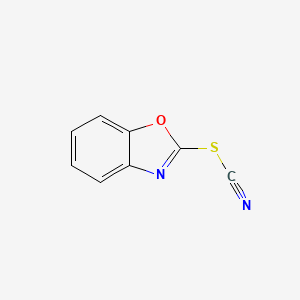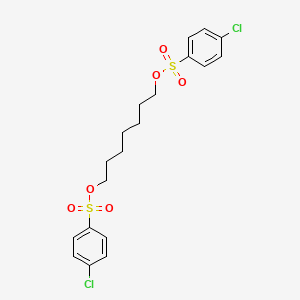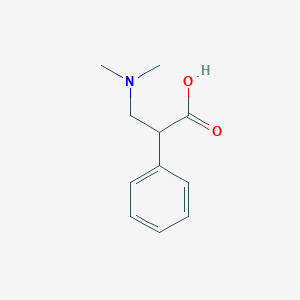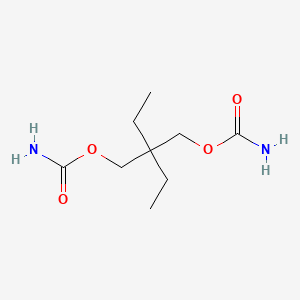
Oxamide, N,N'-dioctadecyldithio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxamide, N,N’-dioctadecyldithio- is a specialized organic compound with the molecular formula C38H76N2S2. This compound is a derivative of oxamide, where the hydrogen atoms of the amide groups are replaced by octadecyl groups, and the oxygen atoms are replaced by sulfur atoms. It is known for its unique properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N,N’-dioctadecyldithio- typically involves the reaction of oxamide with octadecylamine and a sulfurizing agent. The general synthetic route can be summarized as follows:
Starting Materials: Oxamide, Octadecylamine, and a sulfurizing agent such as Lawesson’s reagent.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained between 60-80°C.
Procedure: Oxamide is first dissolved in a suitable solvent like dichloromethane. Octadecylamine is then added to the solution, followed by the gradual addition of the sulfurizing agent. The reaction mixture is stirred for several hours until the completion of the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure Oxamide, N,N’-dioctadecyldithio-.
Industrial Production Methods
Industrial production of Oxamide, N,N’-dioctadecyldithio- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Stirring: Continuous stirring ensures uniform mixing and reaction completion.
Automated Systems: Automated systems control the addition of reagents and maintain reaction conditions.
Purification: Industrial purification methods include large-scale recrystallization and advanced chromatography techniques.
化学反応の分析
Types of Reactions
Oxamide, N,N’-dioctadecyldithio- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The octadecyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is performed under an inert atmosphere.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are conducted at elevated temperatures.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and disulfides.
Substitution Products: Various alkyl or aryl derivatives.
科学的研究の応用
Oxamide, N,N’-dioctadecyldithio- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to disrupt cell membranes makes it a candidate for drug development.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems. The long alkyl chains provide hydrophobic interactions that can be utilized in drug encapsulation.
Industry: It is used as an additive in lubricants and surfactants. Its amphiphilic nature enhances the properties of these products.
作用機序
The mechanism of action of Oxamide, N,N’-dioctadecyldithio- involves its interaction with biological membranes and proteins. The long alkyl chains insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the sulfur atoms can form disulfide bonds with cysteine residues in proteins, altering their structure and function.
類似化合物との比較
Similar Compounds
Oxamide: The parent compound, with a simpler structure and different reactivity.
N,N’-Dioctadecyl Oxamide: Similar structure but lacks sulfur atoms, resulting in different chemical properties.
N,N’-Dioctadecyldithio-urea: Contains urea instead of oxamide, leading to variations in reactivity and applications.
Uniqueness
Oxamide, N,N’-dioctadecyldithio- is unique due to the presence of both long alkyl chains and sulfur atoms. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to form stable complexes with metals and disrupt biological membranes sets it apart from other similar compounds.
特性
CAS番号 |
6343-37-9 |
|---|---|
分子式 |
C38H76N2S2 |
分子量 |
625.2 g/mol |
IUPAC名 |
N,N'-dioctadecylethanedithioamide |
InChI |
InChI=1S/C38H76N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-37(41)38(42)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,39,41)(H,40,42) |
InChIキー |
HAEZRGWJGIOSQY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC(=S)C(=S)NCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


acetic acid](/img/structure/B14735949.png)


![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-methylbenzenesulfonate](/img/structure/B14735971.png)

![1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14735979.png)

![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)

![[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)




